![molecular formula C17H17ClN2O3 B4715471 1-[(2-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4715471.png)
1-[(2-chlorophenyl)acetyl]-4-(2-furoyl)piperazine
Overview
Description
1-[(2-chlorophenyl)acetyl]-4-(2-furoyl)piperazine, commonly known as CFPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CFPP is a piperazine derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of CFPP is not fully understood. However, studies have suggested that CFPP exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. CFPP has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. Furthermore, CFPP has been found to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CFPP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. In addition, CFPP has been found to have a good pharmacokinetic profile with high bioavailability and a long half-life. CFPP has been shown to accumulate in tumor tissues, suggesting that it has a selective antitumor effect.
Advantages and Limitations for Lab Experiments
CFPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it suitable for biological assays. CFPP also exhibits potent biological activity at low concentrations, which reduces the amount of compound required for experiments. However, CFPP has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For CFPP research include investigating its mechanism of action in more detail, exploring its potential use in combination with other drugs, and studying its efficacy in animal models. In addition, further studies are needed to evaluate the safety and toxicity profile of CFPP in humans.
Scientific Research Applications
CFPP has been extensively studied for its potential use in the treatment of various diseases. In vitro studies have shown that CFPP exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CFPP has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, CFPP has been shown to have antiviral activity against several viruses, including herpes simplex virus type 1 and 2.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-5-2-1-4-13(14)12-16(21)19-7-9-20(10-8-19)17(22)15-6-3-11-23-15/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFXKOIEANKDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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